molecular formula C12H7ClO B1204293 3-Chlorodibenzofuran CAS No. 25074-67-3

3-Chlorodibenzofuran

Cat. No. B1204293
CAS RN: 25074-67-3
M. Wt: 202.63 g/mol
InChI Key: BBOZMMAURMEVAR-UHFFFAOYSA-N
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Description

3-Chlorodibenzofuran (3CDF) is a member of the Chlorinated Dibenzofurans (CDFs) family, which contains one to eight chlorine atoms attached to the carbon atoms of the parent chemical, dibenzofuran . The CDF family contains 135 individual compounds (known as congeners) with varying harmful health and environmental effects . 3CDF is not deliberately produced by industry, but is produced in small amounts as unwanted impurities of certain products and processes utilizing chlorinated compounds .


Molecular Structure Analysis

The molecular formula of 3CDF is C12H7ClO . It belongs to the class of organic compounds known as chlorinated dibenzofurans, which are organic compounds containing a chlorine atom attached to a dibenzofuran moiety .

Scientific Research Applications

  • Mutagenicity of 3-Chlorodibenzofuran : 3CDF was found to be the only markedly mutagenic isomer among four monochlorodibenzofurans, showing mutagenic properties even in the absence of a metabolic activation system. It was further activated by the addition of a rat liver fraction known as S9, indicating its potent mutagenic potential. This study highlights the hazardous nature of 3CDF in mutagenesis (Matsumoto, Ando, & Mortelmans, 1991).

  • Environmental Impact and Bioaccumulation : Research on 2-chlorodibenzofuran, which shares similar properties with 3CDF, demonstrated that a significant portion of the chemical is metabolized and excreted, but a small percentage remains in adipose tissue for an extended period. This suggests potential long-term environmental and biological impacts due to bioaccumulation (Tohyama, Hirano, & Suzuki, 1992).

  • Developmental Toxicity : A study compared the effects of 2-chlorodibenzofuran (2CDF) and 3CDF on rat embryos. While 2CDF showed weak-inactive teratogenicity, similar effects were observed with 3CDF. This suggests potential developmental risks associated with these compounds (Usami et al., 1993).

  • Metabolism in Rats : Another study on the metabolism of 2-chlorodibenzofuran in rats, which has implications for 3CDF due to structural similarities, found that the compound is rapidly metabolized, forming various conjugated substances. This suggests a high metabolic turnover rate for such compounds in living organisms (Hirano, Tohyama, & Suzuki, 1991).

  • Electroreduction Studies : Research on the electroreduction of chlorodibenzofurans, including 3CDF, in deuterated methanol provides insights into their chemical behavior and potential pathways for degradation or detoxification (Voss, Waller, & Kränke, 1998).

Safety And Hazards

CDFs, including 3CDF, have known mutagenic activity . They are not deliberately produced by industry and are mainly produced as undesirable by-products of certain processes .

Future Directions

One of the main factors impeding the bioremediation of polluted soils, sediments, and aquifers is the low bioavailability of chemicals which are sorbed by organic matter . Future research could focus on improving the bioavailability of such chemicals, including 3CDF, to enhance bioremediation efforts .

properties

IUPAC Name

3-chlorodibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClO/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBOZMMAURMEVAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401017149
Record name 3-Chlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chlorodibenzofuran

CAS RN

25074-67-3
Record name 3-Chlorodibenzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25074-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chlorodibenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025074673
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-CHLORODIBENZOFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3PI7K19TKO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
340
Citations
H Harms, A Zehnder - Applied and Environmental Microbiology, 1995 - Am Soc Microbiol
… To obtain more insight into the factors that control the degradation of sorbed compounds, we used a defined model system in which 3-chlorodibenzofuran (3CDF) was the organic …
Number of citations: 216 journals.asm.org
H Harms, AJ Zehnder - Applied and Environmental Microbiology, 1994 - Am Soc Microbiol
Dibenzofuran uptake-associated kinetic parameters of suspended and attached Sphingomonas sp. strain HH19k cells were compared. The suspended cells were studied in a batch …
Number of citations: 128 journals.asm.org
H Harms, H Wilkes, V Sinnwell… - FEMS microbiology …, 1991 - academic.oup.com
The dibenzofuran-degrading bacterial strain Pseudomonas sp. HH69 showed high oxidative activity towards 3-chlorodibenzofuran (3CDF). During the co-metabolic turnover of 3CDF …
Number of citations: 49 academic.oup.com
M Matsumoto, M Ando… - Environmental and …, 1991 - Wiley Online Library
… 3-Chlorodibenzofuran was the only markedly mutagenic isomer among the four monochlo… to 3-chlorodibenzofuran than strain TA100. This experiment showed that 3-chlorodibenzofuran …
Number of citations: 6 onlinelibrary.wiley.com
L Zhu, JW Bozzelli - Journal of Physical and Chemical Reference Data, 2003 - pubs.aip.org
Values for Δ f H(298.15 K ), S(298.15 K ), and C p ( T ) (5⩽ T / K ⩽6000) are computed by density functional B3LYP/6-31G(d,p) and B 3 LYP /6-311+ G (3 df ,2 p ) calculation methods for …
Number of citations: 15 pubs.aip.org
J Voss, E Waller, P Kränke - Journal für Praktische Chemie …, 1998 - Wiley Online Library
The cathodic reduction of dibenzofuran (2), 2‐chlorodibenzofuran (4), and 3‐chlorodibenzofuran (1) in deuterated methanol is investigated. The Birch‐type reduction product 1,4‐…
Number of citations: 8 onlinelibrary.wiley.com
S Hou, BZ Dlugogorski… - … of the Seventh …, 2013 - researchportal.murdoch.edu.au
… We observed the formation of 3-chlorodibenzofuran at temperature as low as 300 C, possibly by direct oxidation of 4-CB by singlet oxygen (1Δg) generated on the walls of the quartz …
Number of citations: 1 researchportal.murdoch.edu.au
SH Safe, LM Safe - Journal of Agricultural and Food Chemistry, 1984 - ACS Publications
The identification of toxic polychlorinated dibenzofurans (PCDFs) in diverse environmental matrices requires the availability of purified standards for analytical, toxic, and biologic studies…
Number of citations: 50 pubs.acs.org
U Yuriko, M Hidetsuru, U Takashi, Y Akio, M Masatoshi - Toxicology letters, 1991 - Elsevier
… It was also found that 4 monochlorodibenzofurans were formed during thermal decomposition of vinylidene chloride polymer where 3-chlorodibenzofuran was dominant among …
Number of citations: 8 www.sciencedirect.com
K OITA, RG JOHNSON, H GILMAN - The Journal of Organic …, 1955 - ACS Publications
… A mixture melting point with authentic 3-chlorodibenzofuran,mp 100,16 showed no … The mixture melting point of the slightly impure 3-chlorodibenzofuran,mp 95-97, with 2-chloro…
Number of citations: 20 pubs.acs.org

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